molecular formula C13H10N4 B351713 2-(Pyridin-2-yl)quinazolin-4-amine CAS No. 40172-82-5

2-(Pyridin-2-yl)quinazolin-4-amine

Cat. No.: B351713
CAS No.: 40172-82-5
M. Wt: 222.24g/mol
InChI Key: MDJLXTFDNXURTH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core structure substituted with a pyridine ring at the 2-position and an amine group at the 4-position. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include microwave-assisted synthesis and metal-catalyzed reactions to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyridine derivatives, halogenated quinazolines.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines .

Scientific Research Applications

Synthesis of 2-(Pyridin-2-yl)quinazolin-4-amine

The synthesis of this compound typically involves multi-step reactions that incorporate pyridine and quinazoline moieties. Various synthetic methodologies have been reported, including palladium-catalyzed reactions and microwave-assisted synthesis, which enhance yield and reduce reaction times. For example, derivatives of quinazoline have been synthesized using boronic acids in Suzuki reactions, yielding compounds with promising antibacterial properties .

Anticancer Properties

Quinazoline derivatives, including this compound, have shown potent anticancer activity. They inhibit key enzymes involved in cancer progression, such as histone deacetylases and carbonic anhydrases. Recent studies have highlighted their efficacy against various cancer cell lines, including breast cancer and solid tumors . The compound's ability to modulate drug resistance mechanisms through inhibition of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) has also been documented .

Cardiovascular Applications

Another significant application lies in cardiology, where derivatives of this compound have been identified as selective inhibitors of ion channels such as Kv 1.5. These inhibitors are crucial for developing treatments for atrial fibrillation by prolonging the effective refractory period without pro-arrhythmic effects . This selectivity enhances their therapeutic potential while minimizing side effects associated with conventional antiarrhythmic agents.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively studied. Compounds derived from this compound exhibit activity against both gram-positive and gram-negative bacteria. Studies indicate that certain derivatives outperform standard antibiotics, making them candidates for further development in combating resistant strains .

Anticancer Efficacy Evaluation

A recent study evaluated a series of quinazoline derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that specific substitutions on the quinazoline ring enhanced the anticancer activity significantly compared to unsubstituted analogs . This study emphasizes the importance of structural modifications in optimizing therapeutic efficacy.

Cardiovascular Drug Development

In a preclinical model assessing the effects of Kv 1.5 inhibitors on atrial fibrillation, compounds based on this compound showed promising results in prolonging the effective refractory period without inducing arrhythmias . These findings support further investigation into their clinical applications.

Summary of Applications

Application AreaKey Findings
AnticancerPotent inhibitors of cancer-related enzymes; effective against various cancer cell lines
CardiovascularSelective Kv 1.5 inhibitors; potential treatment for atrial fibrillation
AntimicrobialEffective against resistant bacterial strains; superior activity compared to standard antibiotics

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)quinazolin-4-amine involves its interaction with molecular targets such as kinases and receptors. It acts as an inhibitor of specific enzymes, thereby modulating various cellular pathways. For example, it has been shown to inhibit the PI3Kα kinase, which plays a crucial role in cell growth and survival . Additionally, it can interact with TGF-beta receptors, influencing processes like cell cycle arrest and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development. Its ability to inhibit multiple kinases and interact with various receptors highlights its potential as a versatile therapeutic agent .

Biological Activity

2-(Pyridin-2-yl)quinazolin-4-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of both quinazoline and pyridine moieties, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical structure of this compound is represented as follows:

C11H9N3\text{C}_{11}\text{H}_{9}\text{N}_{3}

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

1. Antitumor Activity

  • Mechanism of Action : The compound has shown potential as an inhibitor of various cancer cell lines, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Case Study : In a study evaluating antiproliferative effects, derivatives of quinazoline were tested against HeLa and A549 cell lines, demonstrating IC50 values in the low micromolar range (0.021 to 0.058 μM) which indicates strong growth inhibition .

2. Antimicrobial Properties

  • In Vitro Studies : The compound has been evaluated for its antibacterial activity, with results indicating effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 1.6 μg/ml, suggesting potent antimicrobial effects .
  • Mechanism : The mechanism is believed to involve interference with bacterial DNA gyrase, which is critical for DNA replication and transcription.

3. Antimalarial Activity

  • Research Findings : Recent studies have highlighted the potential of quinazolinone derivatives, including this compound, as inhibitors of PfATP4, a sodium pump crucial for Plasmodium falciparum survival .
  • Efficacy in Animal Models : In mouse models infected with malaria parasites, the compound exhibited a reduction in parasitemia by approximately 30% at doses of 40 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Various studies have explored the SAR by altering substituents on the quinazoline ring:

Substituent PositionCompound VariantEC50 (μM)Activity Description
8-position10r0.038Moderate potency against parasites
8-position10s0.067Decreased potency compared to benchmark
4-pyridyl variant10t0.177Approximately ninefold less active than lead compounds

This table illustrates how specific changes can enhance or diminish the activity against target cells or pathogens.

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that while some derivatives show promising activity, they often suffer from poor metabolic stability and solubility:

  • Metabolic Stability : Compounds like 10r and 10s displayed reduced metabolic stability due to N-oxidation at the pyridyl nitrogen .
  • Solubility Issues : Enhancements in aqueous solubility were noted when polar functionalities were introduced into the structure.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(pyridin-2-yl)quinazolin-4-amine and its derivatives?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with pyridinyl-substituted amidines or urea. For example, a general procedure involves reacting 2-aminobenzoic acid with urea and pyridinyl precursors under reflux conditions, followed by purification via column chromatography . Modifications at the quinazoline core (e.g., chlorination at position 2 or substitutions at position 4) are achieved using morpholine or substituted amines . Key challenges include controlling regioselectivity and minimizing side reactions during chlorination steps .

Q. How is structural characterization of this compound performed?

Characterization relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent patterns and confirm proton environments (e.g., distinguishing pyridinyl protons from quinazoline aromatic signals) .
  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks, as demonstrated in related 4-aminoquinazoline structures .
  • HRMS (ESI) : Validates molecular weight and purity, with deviations <2 ppm confirming synthetic accuracy .

Q. What are the primary pharmacological targets or activities reported for this compound?

  • Kinase inhibition : Derivatives selectively inhibit c-Src/Abl tyrosine kinases (IC50_{50} <10 nM), with structural analogs showing antitumor activity in xenograft models .
  • Anti-inflammatory potential : Substituted quinazolin-4-amines modulate COX-2 or NF-κB pathways, though limited published data exist compared to kinase studies .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core influence biological activity?

  • Position 2 substitutions : Chlorine or morpholinyl groups enhance kinase inhibitory potency by improving hydrophobic interactions with ATP-binding pockets .
  • Position 4 modifications : Bulky substituents (e.g., pyridinylmethyl) reduce off-target effects but may compromise solubility. A 3D-QSAR study mapped steric/electronic requirements for anti-inflammatory activity, highlighting the role of electron-withdrawing groups at position 2 .

Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase vs. anti-inflammatory effects)?

  • Comparative assays : Test the same compound batch in parallel kinase (e.g., ADP-Glo™) and anti-inflammatory (e.g., LPS-induced TNF-α suppression) assays.
  • Meta-analysis : Cross-reference literature data to identify confounding factors (e.g., cell line variability, assay conditions) .

Q. What computational and crystallographic tools are used to study binding modes?

  • Molecular docking : Predict interactions with c-Src (PDB: 2SRC) using AutoDock Vina, focusing on pyridinyl-quinazoline stacking with Phe-523 .
  • X-ray crystallography : Resolve ligand-protein complexes to validate binding poses, as seen in related 4-aminoquinazoline structures .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., morpholinopropyl) at position 4 while maintaining logP <3 .
  • Oral bioavailability : Derivatives with methylpiperazinyl-ethoxy side chains show t1/2_{1/2} >40 h in preclinical models due to reduced CYP3A4 metabolism .

Q. Methodological Guidance

Q. How to design SAR studies for novel derivatives?

  • Step 1 : Synthesize a library with systematic substitutions (e.g., halogens, alkyl chains, heterocycles) at positions 2 and 4.
  • Step 2 : Screen in target-specific assays (e.g., kinase inhibition) and counter-screens for selectivity (e.g., EGFR, VEGFR2).
  • Step 3 : Use CoMFA/CoMSIA models to correlate structural features with activity .

Q. How to address synthetic challenges in chlorination or amine substitution?

  • Chlorination : Use POCl3_3/DMF under inert atmosphere at 80°C, monitored by TLC .
  • Amine coupling : Employ HATU/DIPEA in DMF for efficient amide bond formation with substituted anilines .

Properties

IUPAC Name

2-pyridin-2-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-12-9-5-1-2-6-10(9)16-13(17-12)11-7-3-4-8-15-11/h1-8H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJLXTFDNXURTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Pyridin-2-yl)quinazolin-4-amine
2-(Pyridin-2-yl)quinazolin-4-amine
2-(Pyridin-2-yl)quinazolin-4-amine

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